Cas no 74853-74-0 (10-Hydroxy Nortriptyline Maleate)

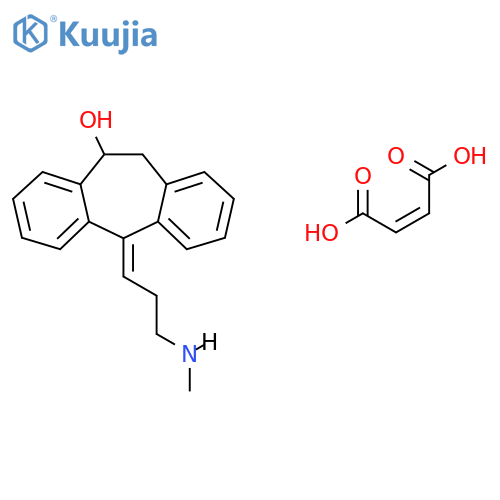

74853-74-0 structure

商品名:10-Hydroxy Nortriptyline Maleate

10-Hydroxy Nortriptyline Maleate 化学的及び物理的性質

名前と識別子

-

- trans-10-Hydroxy Nortriptyline

- (Z)-but-2-enedioic acid,(11E)-11-[3-(methylamino)propylidene]-5,6-dihydrodibenzo[2,1-b:2',1'-f][7]annulen-5-ol

- TRANS-10-HYDROXY NORTRIPTYLINE MALEATE

- E-10-Hydroxynortriptyline

- 5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-dihydro-5-(3-(methylamino)propylidene)-, (5E)-, (2Z)-2-butenedioate (1:1)

- 10-Hydroxy Nortriptyline Maleate

- 37439-89-7

- (Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol

- (5E)-10,11-Dihydro-5-[3-(methylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-10-ol (2Z)-2-Butenedioate; (E)-10-Hydroxynortriptyline Maleate; 10-Hydroxy-(E)-nortriptyline Maleate; trans-10-Hydroxynortriptyline Maleate;

- AKOS040733052

- (E)-10-Hydroxynortriptyline Maleate

- E-10-hydroxynortriptyline hydrogen maleate

- trans-10-Hydroxynortriptyline maleate

- 74853-74-0

-

- インチ: InChI=1S/C19H21NO.C4H4O4/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18;5-3(6)1-2-4(7)8/h2-5,7-11,19-21H,6,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b16-11+;2-1-

- InChIKey: ZAXFXQSLHWIUSS-FDVMRUETSA-N

- ほほえんだ: CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=CC(=O)O)C(=O)O

計算された属性

- せいみつぶんしりょう: 395.173273g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 回転可能化学結合数: 5

- どういたいしつりょう: 395.173273g/mol

- 単一同位体質量: 395.173273g/mol

- 水素結合トポロジー分子極性表面積: 107Ų

- 重原子数: 29

- 複雑さ: 484

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 1

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 2

じっけんとくせい

- PSA: 106.86000

- LogP: 3.42000

10-Hydroxy Nortriptyline Maleate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H948820-2.5mg |

10-Hydroxy Nortriptyline Maleate |

74853-74-0 | 2.5mg |

$ 230.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-489124-2.5 mg |

trans-10-Hydroxy nortriptyline, |

74853-74-0 | 2.5 mg |

¥2,294.00 | 2023-07-11 | ||

| Biosynth | ZCA85374-5 mg |

10-Hydroxy nortriptyline maleate |

74853-74-0 | 5mg |

$469.25 | 2022-12-28 | ||

| Biosynth | ZCA85374-50 mg |

10-Hydroxy nortriptyline maleate |

74853-74-0 | 50mg |

$2,252.50 | 2022-12-28 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | M0126969-25mg |

(e)-5-(3-(methylamino)propylidene)-10,11-dihydro-5h-dibenzo[a,d][7]annulen-10-olmaleate |

74853-74-0 | 95% | 25mg |

¥20976.00 | 2023-11-02 | |

| AN HUI ZE SHENG Technology Co., Ltd. | H948820-2.5mg |

(e)-5-(3-(methylamino)propylidene)-10,11-dihydro-5h-dibenzo[a,d][7]annulen-10-olmaleate |

74853-74-0 | 2.5mg |

¥1800.00 | 2023-11-02 | ||

| Biosynth | ZCA85374-25 mg |

10-Hydroxy nortriptyline maleate |

74853-74-0 | 25mg |

$1,407.75 | 2022-12-28 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-489124-2.5mg |

trans-10-Hydroxy nortriptyline, |

74853-74-0 | 2.5mg |

¥2294.00 | 2023-09-05 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | H948820-25mg |

(e)-5-(3-(methylamino)propylidene)-10,11-dihydro-5h-dibenzo[a,d][7]annulen-10-olmaleate |

74853-74-0 | 25mg |

¥14400.00 | 2023-11-02 | ||

| A2B Chem LLC | AE05110-2.5mg |

5H-Dibenzo(a,d)cyclohepten-10-ol, 10,11-Dihydro-5-(3-(methylamino)propylidene)- |

74853-74-0 | 2.5mg |

$341.00 | 2024-04-19 |

10-Hydroxy Nortriptyline Maleate 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

74853-74-0 (10-Hydroxy Nortriptyline Maleate) 関連製品

- 5118-29-6(Melitracen)

- 113806-05-6(Olopatadine)

- 1668-19-5(3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine)

- 47132-19-4(cis-10-Hydroxy Nortriptyline)

- 34225-81-5(3-Methylindene-2-carboxylicacid)

- 1199-20-8(3-Phenylbut-2-enoic acid)

- 72-69-5(Nortriptyline)

- 50-48-6(Amitriptyline)

- 4425-73-4(9H-Fluoren-9-ylideneacetic Acid)

- 14381-41-0(bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量